molecular formula C23H24N2O2S B2628904 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 898424-47-0

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2628904
CAS No.: 898424-47-0
M. Wt: 392.52
InChI Key: FWHGATVURKZBNL-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound designed for research applications, particularly in medicinal chemistry and pharmacology. Its molecular architecture, which integrates a tetrahydroisoquinoline moiety linked to a 4-methoxybenzamide group via a thiophene-containing chain, suggests potential for significant biological activity. This structural class is of high interest in neuroscience research. Compounds featuring similar benzamide and tetrahydroisoquinoline fragments have been investigated as bitopic ligands for dopamine receptors, demonstrating high binding affinity and subtype selectivity, which is valuable for studying neuropsychiatric disorders . Furthermore, synthetic tetrahydroisoquinoline alkaloids have shown potent immunomodulatory and anti-inflammatory effects in experimental models of pulmonary allergic inflammation, reducing leukocyte migration and specific cytokine production while modulating T-cell populations . The inclusion of the thiophene heterocycle is a common strategy in drug discovery to optimize pharmacokinetic properties and binding interactions. This product is intended for research purposes only to further explore these and other potential mechanisms and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-20-10-8-18(9-11-20)23(26)24-15-21(22-7-4-14-28-22)25-13-12-17-5-2-3-6-19(17)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHGATVURKZBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Chemical Reactions Analysis

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the production of cytokines such as IFN-γ, IL-4, IL-13, and IL-17, which play crucial roles in immune responses. By influencing these cytokines, the compound exerts its anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs in the literature. Below is a detailed analysis:

Thiophene-Containing Analogs

  • 4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): This derivative replaces the tetrahydroisoquinoline-thiophene-ethyl chain with a thieno[2,3-d]pyrimidine scaffold. IR and NMR data confirm the presence of the methoxybenzamide group (C=O at ~1660 cm⁻¹, δ 7.8–8.2 ppm in ¹H-NMR), similar to the target compound .
  • N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c): Substituting benzamide with pyrazinecarboxamide introduces additional hydrogen-bonding sites. This modification may alter receptor-binding specificity, as seen in antimicrobial studies where pyrazine derivatives showed enhanced activity against Candida albicans .

Tetrahydroisoquinoline Derivatives

  • N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a): This analog features a 3,4-dimethoxyphenyl group and acetamide side chain. NMR data (δ 2.1 ppm for CH₃CO, δ 6.7–7.3 ppm for aromatic protons) highlight distinct electronic environments compared to the target compound’s thiophene and methoxybenzamide groups .
  • Ethyl N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}carbamate (23b): The carbamate group introduces hydrolytic instability but enhances solubility. Unlike the target compound, this derivative lacks the ethyl-thiophene bridge, which may reduce steric hindrance in receptor interactions .

Benzamide-Based Compounds

  • N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide: A pyridinecarboxamide analog with difluorophenyl and trifluoromethylphenoxy substituents. The fluorine atoms increase metabolic stability and electronegativity, contrasting with the methoxy group’s electron-donating effects in the target compound .
  • 4-Chloro-N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)benzamide :
    This benzothiazole derivative exhibits a rigid planar structure due to the fused aromatic system. The chloro substituent may enhance halogen bonding, a feature absent in the methoxy-substituted target compound .

Structural and Functional Analysis: Key Data

Compound Core Structure Key Substituents Notable Properties Reference
4-Methoxy-N-[2-(1,2,3,4-THIQ-2-yl)-2-(thiophen-2-yl)ethyl]benzamide Benzamide + THIQ + thiophene Methoxy, thiophene-ethyl-THIQ Balanced lipophilicity (logP ~2.8), potential CNS activity due to THIQ moiety
4-Methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thienopyrimidine + benzamide Trifluoromethylphenoxy High lipophilicity (logP ~3.5), antimicrobial activity
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-THIQ-2-yl}acetamide THIQ + acetamide + dimethoxy 3,4-Dimethoxyphenyl, acetamide Enhanced solubility (logP ~1.9), potential acetylcholinesterase inhibition
N-(2,4-Difluorophenyl)-2-(3-CF₃-phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide + CF₃-phenoxy Difluorophenyl, trifluoromethylphenoxy High metabolic stability, herbicide use (diflufenican)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis is more complex than simpler benzamides due to the multi-component assembly of the THIQ-thiophene-ethyl chain. This contrasts with thienopyrimidine analogs, which are synthesized via straightforward cyclization .
  • Pharmacological Potential: The tetrahydroisoquinoline (THIQ) moiety is associated with central nervous system (CNS) activity, as seen in opioid receptor ligands. However, the thiophene group may introduce off-target interactions with cytochrome P450 enzymes, necessitating further ADMET profiling .

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